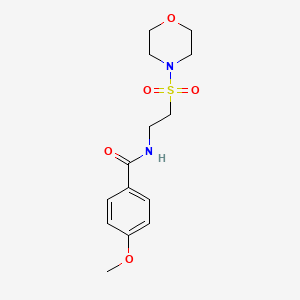

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-morpholin-4-ylsulfonylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-20-13-4-2-12(3-5-13)14(17)15-6-11-22(18,19)16-7-9-21-10-8-16/h2-5H,6-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGMOVRHVUTRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the methoxy group through a methylation reaction. The morpholinosulfonyl ethyl side chain is then attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine derivative .

Scientific Research Applications

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can act as a probe to study various biological processes.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide are compared below with related sulfonamide-benzamide derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Comparative Analysis of Sulfonamide-Benzamide Derivatives

Key Observations

For instance, 3,4,5-trihydroxybenzamide derivatives exhibit strong radical scavenging due to hydroxyl groups . Electron-withdrawing groups (e.g., 4-Cl) raise melting points (162–163°C for 4-chloro analog ) and may improve metabolic stability.

Sulfonamide Group Modifications: Morpholinosulfonyl groups (as in the target compound) introduce a heterocyclic amine, improving hydrogen-bonding capacity compared to simpler sulfonamides (e.g., methylsulfonyl in compound 31 ). Replacement with piperidinyl (e.g., [125I]PIMBA ) or phenylsulfonyl groups (compound 34 in ) alters receptor specificity.

Biological Implications: Sigma receptor-binding benzamides, such as [125I]PIMBA, demonstrate that methoxy and iodo substituents on the benzamide ring enhance tumor uptake in prostate cancer models . The target compound’s morpholinosulfonyl group may similarly improve binding to intracellular targets. 4-Chloro analogs (e.g., compound 6 in ) are reported in pharmacological studies as antagonists, suggesting chloro-substituted benzamides may have broader therapeutic applications .

Synthetic Accessibility: The target compound and its analogs are synthesized via CDI-mediated coupling, a robust method for amide bond formation . Morpholinosulfonyl-ethylamine precursors require additional steps compared to simpler sulfonamide amines (e.g., 2-aminoethane-1-sulfonamide in compounds 9–10 ), but the morpholino group’s stability justifies its use.

Biological Activity

4-Methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews existing literature on its biological activity, including data tables, case studies, and detailed findings from various studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- CAS Number : 16673-34-0

Antiviral Activity

Recent studies have explored the antiviral properties of similar compounds within the N-phenylbenzamide derivative family. For instance, a related compound, IMB-0523, demonstrated significant anti-HBV (Hepatitis B Virus) activity with an IC value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. This activity was attributed to the compound's ability to increase intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

| Compound | IC (µM) | SI (Selectivity Index) |

|---|---|---|

| IMB-0523 | 1.99 (wild-type) | 58 |

| 3.30 (drug-resistant) | 52 | |

| Lamivudine | 7.37 (wild-type) | N/A |

| >440 (drug-resistant) | N/A |

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of IMB-0523, researchers treated HepG2.2.15 cells with varying concentrations of the compound over six days. The results indicated a significant reduction in HBV DNA levels, confirming the compound's potential as an antiviral agent.

Study on Anticancer Mechanisms

Another study investigated the anticancer properties of structurally similar benzamide derivatives. These compounds exhibited cytotoxicity through mechanisms such as modulation of β1-integrin signaling and induction of mitochondrial apoptosis in cancer cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics. For instance, IMB-0523 showed an area under the curve (AUC) of 7535.10 ± 2226.73 µg·h/L in rat models, suggesting good bioavailability . Additionally, acute toxicity assessments revealed low toxicity levels with an LD of 448 mg/kg in mice.

Q & A

Basic: What is the optimal synthetic route for 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide, and what reagents are critical for high yield?

The compound is synthesized via a coupling reaction between 4-methoxybenzoic acid and 2-(morpholinosulfonyl)ethan-1-amine hydrochloride. Critical reagents include 1,1'-carbonyldiimidazole (CDI) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base to facilitate amide bond formation. The reaction proceeds in a mixed solvent system (acetonitrile/water) under mild conditions (room temperature). Purification via silica gel chromatography (ethyl acetate/hexane) yields the product at ~25% efficiency. Key validation includes ¹H NMR (e.g., δ 3.84 ppm for methoxy protons) and FT-IR (amide I/II bands at 1605/1543 cm⁻¹) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃, δ ~3.84 ppm), morpholinosulfonyl (aliphatic protons at δ 3.20–3.67 ppm), and benzamide (aromatic protons at δ 7.03–7.86 ppm) groups.

- FT-IR : Identify amide C=O stretch (1667 cm⁻¹), sulfonyl S=O stretches (1332 cm⁻¹ asymmetric, 1111 cm⁻¹ symmetric), and N-H stretch (3290 cm⁻¹).

- Mass Spectrometry (EI) : Base peak at m/z 115 and molecular ion [M+1] at m/z 328. Cross-validate with elemental analysis (e.g., C: 50.93%, N: 8.48%) .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

- Solvent System : Use anhydrous acetonitrile with controlled water content to balance reactivity and solubility.

- Catalyst Ratio : Optimize CDI:DIPEA stoichiometry (e.g., 1:2 molar ratio) to minimize side reactions.

- Temperature Control : Maintain ≤25°C to prevent decomposition of the morpholinosulfonyl group.

- Purification : Employ gradient elution in column chromatography (ethyl acetate/hexane 1:3 → 2:1) and recrystallization (isopropanol/water) to remove unreacted amine and carboxylic acid .

Advanced: What strategies are recommended for resolving discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, discrepancies in amide proton signals can be resolved by comparing ¹H NMR with FT-IR amide bands.

- Isotopic Labeling : Use ¹³C-enriched reagents to trace ambiguous carbon environments in complex derivatives.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Advanced: How does the morpholinosulfonyl group influence the compound’s physicochemical properties and potential bioactivity?

- Solubility : The morpholinosulfonyl moiety enhances water solubility via hydrogen bonding, critical for in vitro assays.

- Electron Withdrawal : The sulfonyl group modulates electron density on the benzamide ring, affecting reactivity in nucleophilic substitutions.

- Bioactivity : Analogous compounds with morpholinosulfonyl groups exhibit kinase inhibition (e.g., PI3K/mTOR pathways) and antimicrobial activity, suggesting potential for target engagement studies .

Advanced: What methodological approaches are used to study the stability of this compound under varying pH and temperature conditions?

- pH Stability : Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC at 254 nm. Optimal stability is expected near neutral pH (e.g., pH 5–7).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>180°C).

- Long-Term Stability : Store samples at 4°C in desiccated conditions and assess purity monthly using LC-MS .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for specific biological targets?

- Core Modifications : Introduce substituents (e.g., halogens, alkyl groups) on the benzamide ring to enhance binding affinity.

- Side-Chain Variations : Replace the morpholinosulfonyl group with piperazine or thiomorpholine derivatives to alter pharmacokinetic profiles.

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or tyrosine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.